6-(Diethoxymethyl)morpholin-3-one
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Overview
Description
6-(Diethoxymethyl)morpholin-3-one is a chemical compound with the molecular formula C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol It is a morpholine derivative, characterized by the presence of a diethoxymethyl group attached to the morpholin-3-one ring
Preparation Methods
The synthesis of 6-(Diethoxymethyl)morpholin-3-one typically involves the reaction of morpholine derivatives with diethoxymethylating agents under controlled conditions. One common synthetic route involves the reaction of morpholine with diethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
6-(Diethoxymethyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential as a biochemical probe for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-(Diethoxymethyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it has been shown to inhibit the activity of enzymes involved in tumor growth, leading to reduced proliferation of cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-(Diethoxymethyl)morpholin-3-one can be compared with other morpholine derivatives, such as:
Morpholine: A simpler structure without the diethoxymethyl group, commonly used as a solvent and corrosion inhibitor.
4-(Diethoxymethyl)morpholine: Similar to this compound but with the diethoxymethyl group attached to the nitrogen atom instead of the carbon atom.
3-Morpholinone: Lacks the diethoxymethyl group and has different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other morpholine derivatives.
Properties
IUPAC Name |
6-(diethoxymethyl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-3-12-9(13-4-2)7-5-10-8(11)6-14-7/h7,9H,3-6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXJHJAKORZECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CNC(=O)CO1)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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